N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide typically involves the reaction of tryptamine with benzyl chloride, followed by formylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The formylation step can be carried out using formic acid or formic anhydride under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-((1H-indol-3-yl)thio)-N-benzyl derivatives
- Indole-3-acetic acid derivatives
Uniqueness
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
116246-38-9 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-[2-(1-benzylindol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H18N2O/c21-14-19-11-10-16-13-20(12-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,13-14H,10-12H2,(H,19,21) |
InChI Key |
OMJPZPRAIZPMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.